4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid
Overview
Description
4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid is a chemical compound that may contain varying amounts of anhydride . It is used as a reactant for the preparation of selective glucocorticoid receptor agonists, checkpoint 1 kinase (CHK1) inhibitors, and ATP-competitive inhibitors of the mammalian target of rapamycin .
Molecular Structure Analysis
The molecular structure of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid is represented by the formula C15H16BNO3 . Its InChI Code is 1S/C15H16BNO3/c1-10-4-3-5-14 (11 (10)2)17-15 (18)12-6-8-13 (9-7-12)16 (19)20/h3-9,19-20H,1-2H3, (H,17,18) .Physical And Chemical Properties Analysis
4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid is a solid substance . It has a molecular weight of 269.11 . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
1. Enrichment of cis-diol containing molecules
- Summary of Application: Phenylboronic acid (PBA)-functionalized polymers are used for the enrichment of cis-diol containing molecules. These polymers display ultrahigh selectivity to the cis-diol containing molecules .
- Methods of Application: The PBA-functionalized polymers are synthesized in DMSO by a one-pot polymerization approach using N,N’-methylbisacrylamide (MBAA) as the crosslinker .
- Results or Outcomes: The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .
2. Diagnostic and Therapeutic Applications
- Summary of Application: Phenylboronic acid (PBA) derivatives, including “4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid”, are known to form reversible complexes with polyols, including sugars. This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .
- Methods of Application: The interaction with sialic acid is a new class of molecular targets and other PBA-based strategies for drug delivery applications .
- Results or Outcomes: The specific results or outcomes of this application are not detailed in the source .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Future Directions
Phenylboronic acid derivatives, such as 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid, have unique chemistry that has been utilized in glucose sensors and bio-separation applications . Future research directions include PBA-mediated targeting to sialic acid for tumor diagnosis and treatment, and the development of drug delivery systems for siRNA and insulin .
properties
IUPAC Name |
[4-[(2,3-dimethylphenyl)carbamoyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO3/c1-10-4-3-5-14(11(10)2)17-15(18)12-6-8-13(9-7-12)16(19)20/h3-9,19-20H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQJSFXFADVYRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657060 | |
Record name | {4-[(2,3-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid | |
CAS RN |
913835-36-6 | |
Record name | {4-[(2,3-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.